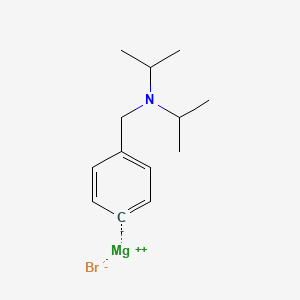
magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide is a complex organic compound that combines magnesium with an amine and bromide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide typically involves the reaction of magnesium with N-(phenylmethyl)-N-propan-2-ylpropan-2-amine in the presence of a bromide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the magnesium. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide can undergo various types of chemical reactions, including:
Oxidation: The magnesium center can be oxidized to form magnesium oxide.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The bromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
Magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential effects on biological systems, including its role in neurotransmission.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and polymers.
Mécanisme D'action
The mechanism by which magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide exerts its effects involves the interaction of the magnesium ion with various molecular targets. Magnesium ions can modulate the activity of enzymes and receptors, particularly those involved in neurotransmission. The compound may also influence cellular signaling pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium hydride: Used in hydrogen storage and as a reducing agent.
Magnesium chloride: Commonly used in industrial applications and as a de-icing agent.
Magnesium sulfate: Used in medicine as a laxative and in agriculture as a fertilizer.
Uniqueness
Magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H20BrMgN |
|---|---|
Poids moléculaire |
294.51 g/mol |
Nom IUPAC |
magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide |
InChI |
InChI=1S/C13H20N.BrH.Mg/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13;;/h6-9,11-12H,10H2,1-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
PBAKQZFFMNKQTI-UHFFFAOYSA-M |
SMILES canonique |
CC(C)N(CC1=CC=[C-]C=C1)C(C)C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


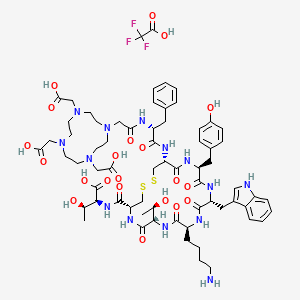

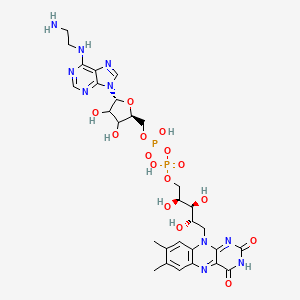
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)
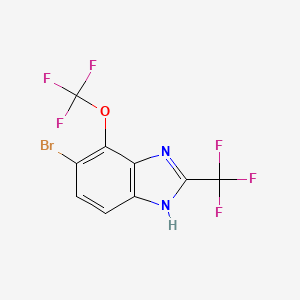

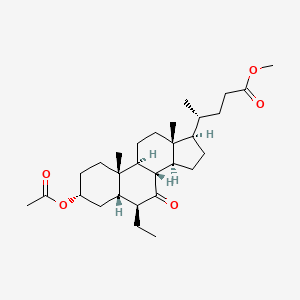

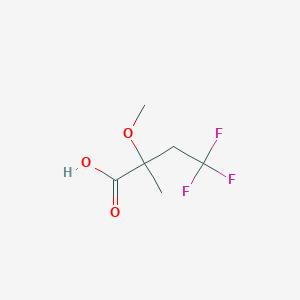
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)

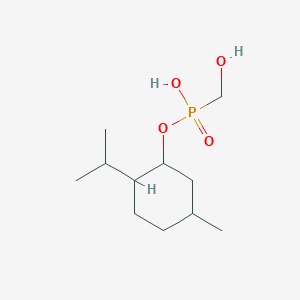
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)
